
2,6-DI-Tert-butyl-4-ethoxymethyl-phenol
Vue d'ensemble
Description
2,6-DI-Tert-butyl-4-ethoxymethyl-phenol (2,6-DTBEPM) is a phenolic compound that has been studied for its potential use in various scientific applications. It is a phenolic compound that has a tertiary butyl group attached to the benzene ring and an ethoxy group attached to the methyl group. This compound has been studied for its potential use in various scientific applications, including as a synthetic intermediate, in drug discovery, and in the development of new materials.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
2,6-DI-Tert-butyl-4-ethoxymethyl-phenol has been explored for its potential in inhibiting cyclooxygenase and 5-lipoxygenase, demonstrating effectiveness in treating adjuvant arthritis in vivo in rats. This suggests a potential role in anti-inflammatory treatments (Lazer et al., 1989).
Antioxidant Activities
The compound shows significant antioxidant activities. Studies involving its derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) have demonstrated its efficacy in donating hydrogen atoms, indicating its potential as an antioxidant in various media (Barclay et al., 1999).
Electrochemical Studies
The electrochemical behavior of this compound and its derivatives has been extensively studied. These studies provide insights into the oxidation processes of phenols, relevant in the development of new materials and chemical processes (Richards & Evans, 1977).
Gas-phase Thermochemical Properties
Research into the gas-phase thermochemical properties of tri-substituted phenols, including derivatives of this compound, aids in understanding their behavior and potential applications in various chemical and industrial processes (Miranda et al., 2015).
Synthesis and Structural Analysis
Studies have also been conducted on the synthesis and structural analysis of this compound and its derivatives. These findings are crucial in the design and production of new chemical entities with specific properties (Shekhovtsov et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds, such as 2,6-di-tert-butylphenol, are known to act as antioxidants and uv stabilizers in various industrial applications .
Mode of Action
It is likely to interact with its targets in a similar manner to its related compounds, acting as an antioxidant and uv stabilizer . As an antioxidant, it may prevent the oxidation of other molecules, thereby reducing damage and prolonging the lifespan of the product it is added to .
Pharmacokinetics
Its related compound, 2,6-di-tert-butylphenol, is known to have a low solubility in water and a high solubility in organic solvents , which could influence its bioavailability.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(ethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-8-19-11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKUPWJWVMQSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563109 | |
| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3080-84-0 | |
| Record name | 2,6-Di-tert-butyl-4-(ethoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)

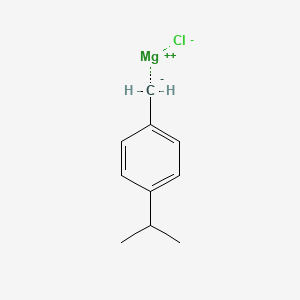
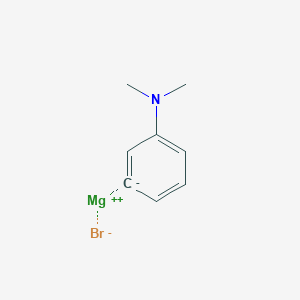
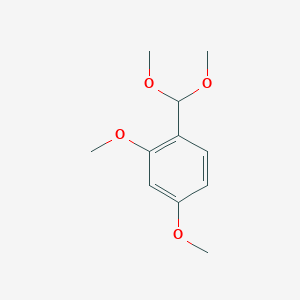
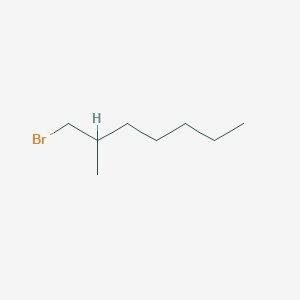
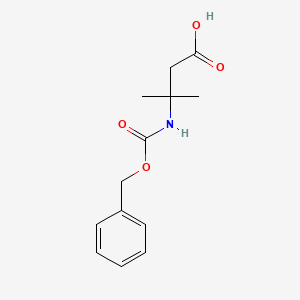
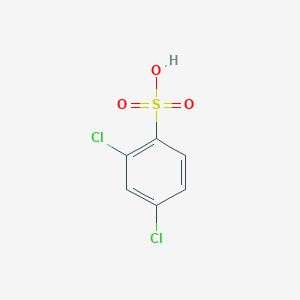
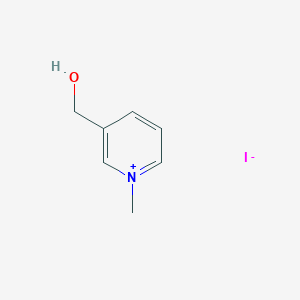

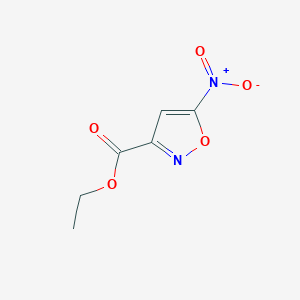

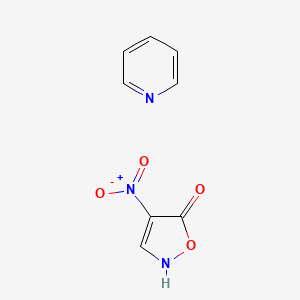
![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)
